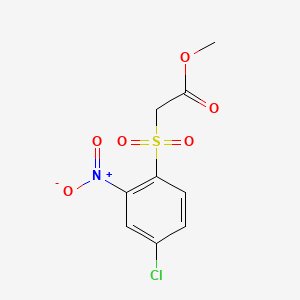
Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester is a chemical compound with the molecular formula C9H8ClNO6S It is known for its unique structural features, which include a chloro-nitrophenyl group and a sulfonyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester typically involves the esterification of acetic acid with a suitable alcohol in the presence of a catalyst. One common method is the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with methanol in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can help in achieving high purity and consistent quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the carboxylic acid.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester has several applications in scientific research:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester involves its interaction with specific molecular targets. The chloro-nitrophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfonyl ester group can undergo nucleophilic attack. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester
- Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, propyl ester
- Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, butyl ester
Uniqueness
The uniqueness of acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester lies in its specific structural features, which confer distinct reactivity and potential applications. The presence of the chloro-nitrophenyl group and the sulfonyl ester group makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
14598-72-2 |
|---|---|
Molekularformel |
C9H8ClNO6S |
Molekulargewicht |
293.68 g/mol |
IUPAC-Name |
methyl 2-(4-chloro-2-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C9H8ClNO6S/c1-17-9(12)5-18(15,16)8-3-2-6(10)4-7(8)11(13)14/h2-4H,5H2,1H3 |
InChI-Schlüssel |
YXTUDVQXLSLKCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


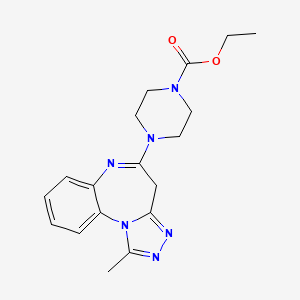
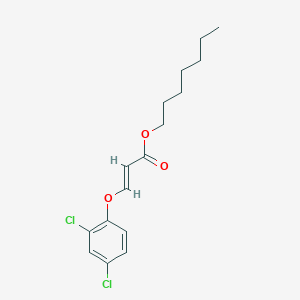
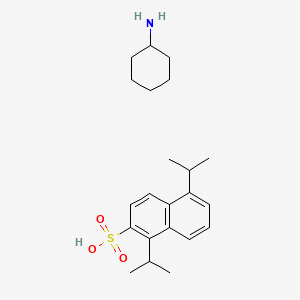
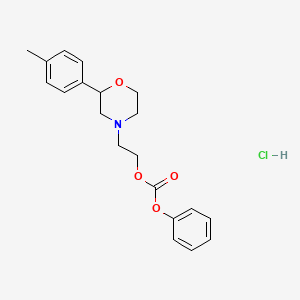
![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)
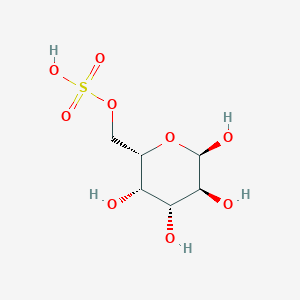
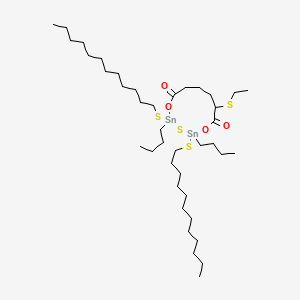
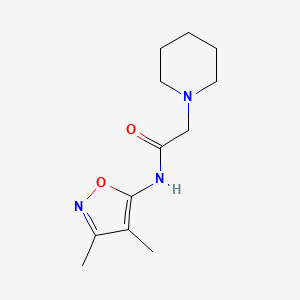


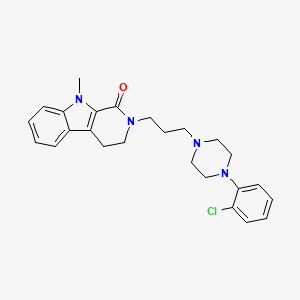
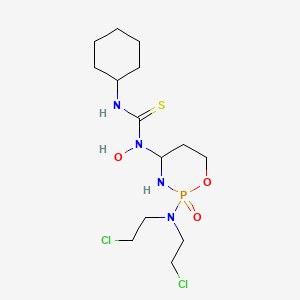
![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)

